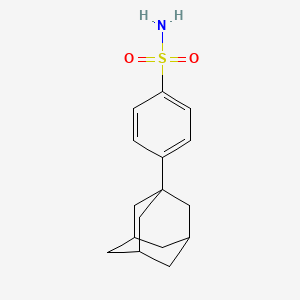

4-(1-Adamantyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Adamantyl)benzenesulfonamide is a chemical compound that has been studied for its potential biological activity . It is a derivative of benzenesulfonamide, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

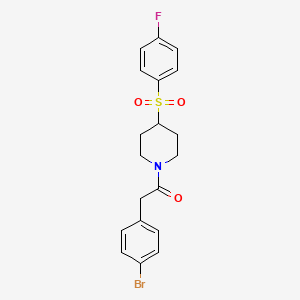

The synthesis of this compound and similar compounds often involves reactions with nitrogen-containing nucleophiles . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an adamantyl group attached to a benzenesulfonamide moiety . The compound forms hydrogen bonds with specific amino acid residues, which may be crucial for its biological activity .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

4-(1-Adamantyl)benzenesulfonamide derivatives have been extensively studied for their inhibitory activity on various isoforms of human carbonic anhydrases (CAs). For example, studies have shown that the presence of a benzenesulfonamide fragment significantly affects the inhibition efficacy and binding within the enzyme's active site, as compared to other sulfonamide-based compounds. This is particularly relevant for isoforms such as hCA I, II, IX, and XII, which are important drug targets (Biswas et al., 2013). Similarly, other studies have synthesized various benzenesulfonamide derivatives and evaluated their carbonic anhydrase inhibitory effects, highlighting their potential in this domain (Gul et al., 2016).

Antifungal and Antimetastatic Activity

Adamantyl derivatives, including those related to this compound, have shown promising antifungal activities. For instance, certain derivatives demonstrated therapeutic effects in models of generalized candidiasis and skin infections caused by Candida albicans (Vrynchanu, 2006). Additionally, ureido-substituted benzenesulfonamides have shown significant inhibition of metastases in breast cancer models, suggesting their potential in antimetastatic therapies (Pacchiano et al., 2011).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of this compound have been a focus of research, highlighting the compound's versatility. Studies include the synthesis of amino acid derivatives and their potential use in designing peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004), and the preparation of polyamide-imides containing pendent adamantyl groups, demonstrating the compound's utility in polymer science (Liaw & Liaw, 2001).

Other Potential Applications

This compound and its derivatives have also shown potential in various other applications, including antiviral activities against Herpes simplex and influenza viruses (Shadyro et al., 2012), and the inhibition of human paraoxonase, an enzyme involved in various physiological processes (Işık et al., 2019).

Safety and Hazards

Direcciones Futuras

The future research directions for 4-(1-Adamantyl)benzenesulfonamide and related compounds could involve further exploration of their biological activities. For instance, selective inhibition of carbonic anhydrase IX has been suggested as a potential target for discovering novel antiproliferative agents . Additionally, the development of synthetic approaches to functional derivatives, based on transformations of adamantane nitrates, could be another area of interest .

Propiedades

IUPAC Name |

4-(1-adamantyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRLTBSUJVSFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)